Antiproliferative agent-39

Description

BenchChem offers high-quality Antiproliferative agent-39 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antiproliferative agent-39 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H22N4O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

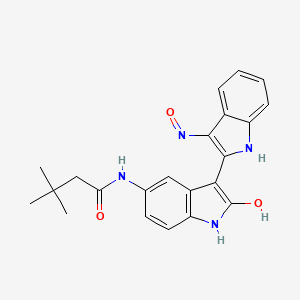

IUPAC Name |

N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C22H22N4O3/c1-22(2,3)11-17(27)23-12-8-9-16-14(10-12)18(21(28)25-16)20-19(26-29)13-6-4-5-7-15(13)24-20/h4-10,24-25,28H,11H2,1-3H3,(H,23,27) |

InChI Key |

LROQXUQPXGXPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Antiproliferative agent-39" chemical structure and synthesis

An in-depth analysis of the scientific literature reveals that "Antiproliferative agent-39" is not a standardized name for a specific chemical compound. Rather, the designation "39" appears as a numerical identifier for different compounds within various research publications exploring antiproliferative activities. Without a more specific chemical name, CAS number, or a reference to the primary research article in which the compound is described, it is not possible to provide a detailed technical guide on its chemical structure, synthesis, and biological activity.

For instance, different studies identify distinct molecules as compound "39," each with its own unique structure and biological profile. One study might refer to a novel triazole derivative as compound 39, while another could designate a completely unrelated heterocyclic compound with the same number.

To provide the requested in-depth technical guide, please specify the particular "Antiproliferative agent-39" of interest by providing one of the following:

-

The full chemical name (e.g., as per IUPAC nomenclature).

-

The Chemical Abstracts Service (CAS) registry number.

-

A citation of the research paper (including authors, journal, year, and volume/page numbers) where "Antiproliferative agent-39" is described.

Once this information is provided, a comprehensive technical guide can be developed, including its chemical structure, detailed synthesis protocols, mechanism of action, relevant signaling pathways, and a summary of its quantitative antiproliferative data.

Unraveling the Identity of "Antiproliferative Agent-39": A Term with Ambiguous Scientific Standing

A comprehensive review of scientific and technical literature reveals that "Antiproliferative agent-39" (APA-39) does not correspond to a specifically defined and recognized chemical entity or drug. Extensive searches have not yielded a singular, identifiable compound with this designation, suggesting that the term may be used in a non-standardized context, as an internal laboratory code, or as a reference to a compound within a specific, narrow field of study not widely indexed.

The inquiries for "APA-39" and "Antiproliferative agent-39" have surfaced a range of distinct biological and psychological concepts, highlighting the ambiguity of the term. These include:

-

Alternative Polyadenylation (APA): A crucial mechanism in gene expression, where the 3' untranslated region (3'UTR) of a transcript is modified. This process has been implicated in cellular proliferation and the development of cancer. Alterations in APA can lead to changes in microRNA binding sites, thereby affecting gene silencing and contributing to tumorigenesis.

-

American Psychological Association (APA): The leading scientific and professional organization representing psychology in the United States. The designation "APA Division 39" specifically refers to the Society for Psychoanalysis and Psychoanalytic Psychology.

-

Adapted Physical Activity (APA): This refers to specialized physical activity programs designed for individuals with chronic diseases, including cancer patients, to improve their quality of life and physical fitness.

-

PR-39: An antibacterial peptide rich in proline and arginine, isolated from the porcine small intestine. Its mechanism of action involves disrupting the outer membrane of bacteria and inhibiting protein and DNA synthesis, ultimately leading to bacterial cell death.

-

G protein-coupled receptor 39 (GPR39): A transmembrane receptor activated by zinc. GPR39 is involved in a variety of signaling pathways that regulate cell proliferation, apoptosis, and inflammatory responses. Its neuroprotective roles are a subject of ongoing research.

While the term "antiproliferative agent" is a broad classification for substances that inhibit cell growth and is central to cancer research, the specific identifier "39" does not link to a known compound in the public domain. It is possible that "Antiproliferative agent-39" refers to a specific molecule within a series of compounds synthesized and tested in a particular research project, for instance, "compound 39" from a chemical library screen. However, without further contextual information, such as a chemical structure, a specific publication, or the originating research group, it is not feasible to provide a detailed technical guide on its mechanism of action.

Due to the lack of a discernible, single agent referred to as "Antiproliferative agent-39" in the available scientific literature, the core requirements of this request—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled. The creation of such a technical document would necessitate specific and verifiable information about the compound .

Researchers, scientists, and drug development professionals seeking information on a specific antiproliferative agent are encouraged to use more precise identifiers, such as the compound's formal chemical name, CAS number, or a reference to the primary scientific literature in which it is described. This will enable a more targeted and accurate retrieval of the desired technical information.

Initial Cytotoxicity Screening of Antiproliferative Agent-39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of a novel investigational compound, designated Antiproliferative Agent-39 (AP-39). The document outlines the experimental protocols employed to assess the compound's cytotoxic potential against a panel of human cancer cell lines. Quantitative data, including IC50 values, are presented in tabular format for clear comparison. Furthermore, this guide includes detailed methodologies for the cytotoxicity assays performed and visual representations of the experimental workflow and a key signaling pathway potentially modulated by AP-39, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the preliminary findings.

Introduction

The identification of novel compounds with potent antiproliferative activity is a critical first step in the development of new anticancer therapeutics.[1] Cytotoxicity screening serves as a fundamental tool in this process, enabling the quantitative assessment of a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines.[1][2] This guide details the initial cytotoxicity profile of Antiproliferative Agent-39 (AP-39), a compound of interest for its potential as an anticancer agent. The data and protocols presented herein are intended to provide a foundational understanding of AP-39's in vitro efficacy and to guide future mechanistic and preclinical studies.

Data Presentation: Cytotoxicity of AP-39

The cytotoxic effects of AP-39 were evaluated against a panel of five human cancer cell lines representing different malignancies. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line after a 72-hour exposure to the compound.[1] The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of AP-39 |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |

| HCT-116 | Colorectal Carcinoma | 5.2 ± 0.8 |

| A549 | Lung Carcinoma | 12.1 ± 2.5 |

| HeLa | Cervical Adenocarcinoma | 7.9 ± 1.5 |

| Caov-3 | Ovarian Adenocarcinoma | 9.3 ± 1.8 |

Experimental Protocols

The following section provides detailed methodologies for the key experiments conducted in the initial cytotoxicity screening of AP-39.

Cell Culture

Human cancer cell lines (MCF-7, HCT-116, A549, HeLa, and Caov-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of AP-39 was determined using the Sulforhodamine B (SRB) assay, which is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.[3]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.[3]

-

Compound Treatment: The following day, cells were treated with various concentrations of AP-39 (typically ranging from 0.1 to 100 µM) for 72 hours.[3] A vehicle control (DMSO) was also included.

-

Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing and Solubilization: The unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 values were determined by non-linear regression analysis.

Visualizations: Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for the cytotoxicity screening and a hypothetical signaling pathway that may be targeted by AP-39.

References

No Specific Compound "Antiproliferative Agent-39" Identified in Scientific Literature

Initial searches for a specific molecule designated "Antiproliferative agent-39" have not yielded a singular, defined chemical entity in the public scientific domain. The search results indicate that the term may be used in a broader context, potentially referring to one of a series of compounds in a research study or a misinterpretation of a compound's designation.

Extensive searches for "Antiproliferative agent-39" and its structure-activity relationship (SAR) studies did not identify a specific compound with this name. The scientific literature contains numerous studies on the SAR of various classes of antiproliferative agents. For instance, one study discusses the structure-activity relationships of 39 analogues of Laetispicine, a natural product with antidepressant properties, but "Antiproliferative agent-39" is not the formal name of any of these analogues[1].

The search results did, however, provide a wealth of information on the general principles and methodologies of SAR studies for different families of compounds exhibiting antiproliferative effects. These include pyrazole (B372694) derivatives[2], pyridine (B92270) derivatives[3], Amaryllidaceae alkaloids[4], coumarin (B35378) hybrids[5], evodiamine (B1670323) derivatives[6], apigenin (B1666066) derivatives[7][8], and anthraquinones[9], among others.

These studies typically involve the synthesis of a series of chemical analogues of a lead compound and the subsequent evaluation of their biological activity. By systematically altering different parts of the molecule, researchers can deduce which structural features are crucial for the desired antiproliferative effect. This information is vital for the rational design of more potent and selective drug candidates.

Given the absence of a specific "Antiproliferative agent-39," a detailed technical guide on its core SAR is not feasible. It is possible that "Antiproliferative agent-39" is an internal designation within a specific research group or company that has not been publicly disclosed. Alternatively, it could be a misnomer or an incorrect reference.

For researchers, scientists, and drug development professionals interested in the structure-activity relationships of antiproliferative agents, it is recommended to focus on specific, well-defined chemical scaffolds or compound classes that have been reported in the peer-reviewed literature. A thorough understanding of the SAR for these established classes of compounds can provide valuable insights for the development of novel anticancer therapeutics.

References

- 1. Structure-activity relationship of 39 analogs of laetispicine with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship of antiproliferative agents using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of apigenin derivatives as antibacterial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferative activities and SAR studies of substituted anthraquinones and 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis of "Antiproliferative Agent-39" Analogues and Derivatives

Disclaimer: Information regarding a specific molecule designated "Antiproliferative agent-39" is not publicly available in scientific literature or chemical databases. The following guide is a generalized framework based on the synthesis and evaluation of novel antiproliferative agents, providing a template for how such a document would be structured if data on "Antiproliferative agent-39" were available. The experimental protocols and data are representative examples from the field of antiproliferative drug discovery.

Introduction

The discovery and development of novel antiproliferative agents are at the forefront of cancer research. These agents aim to inhibit the growth and proliferation of cancer cells through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and interference with key signaling pathways. This document outlines the synthesis, characterization, and biological evaluation of a theoretical series of compounds, referred to as "Antiproliferative agent-39" (APA-39) analogues and derivatives. The core structure is envisioned to be a heterocyclic scaffold, a common feature in many anticancer drugs.

Synthesis of APA-39 Analogues and Derivatives

The synthetic strategy for generating a library of APA-39 analogues would likely involve a multi-step process, starting from commercially available starting materials. A representative synthetic scheme is depicted below. The core scaffold is first assembled, followed by diversification at various positions to explore the structure-activity relationship (SAR).

Caption: Generalized synthetic workflow for APA-39 analogues.

Experimental Protocols

All reagents would be purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions would be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography would be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) would be recorded on a 400 MHz spectrometer. Mass spectra (MS) would be obtained using an electrospray ionization (ESI) source. High-performance liquid chromatography (HPLC) would be used to determine the purity of the final compounds.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the synthesized APA-39 analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of viability versus the log of the compound concentration.

Caption: Workflow for the in vitro MTT antiproliferative assay.

Quantitative Data Summary

The antiproliferative activity of the synthesized APA-39 analogues would be quantified as IC₅₀ values against a panel of human cancer cell lines. The data would be summarized in a table for easy comparison.

| Compound | R¹ Group | R² Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| APA-39-01 | H | Phenyl | 15.2 ± 1.8 | 25.6 ± 2.1 | 30.1 ± 3.5 |

| APA-39-02 | 4-F-Phenyl | Phenyl | 5.8 ± 0.7 | 10.3 ± 1.2 | 12.5 ± 1.9 |

| APA-39-03 | 4-Cl-Phenyl | Phenyl | 3.1 ± 0.4 | 7.9 ± 0.9 | 9.8 ± 1.1 |

| APA-39-04 | 4-MeO-Phenyl | Phenyl | 20.5 ± 2.5 | 35.1 ± 4.0 | 42.7 ± 5.2 |

| APA-39-05 | 4-Cl-Phenyl | H | 8.9 ± 1.0 | 15.4 ± 1.7 | 18.3 ± 2.2 |

| APA-39-06 | 4-Cl-Phenyl | Methyl | 6.2 ± 0.8 | 11.8 ± 1.4 | 14.6 ± 1.8 |

| Doxorubicin | - | - | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

To elucidate the mechanism of action of the most potent APA-39 analogues, further studies such as Western blotting, flow cytometry for cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining) would be conducted. A hypothetical signaling pathway affected by APA-39 is presented below.

Caption: Hypothetical signaling pathway modulated by APA-39.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for the synthesis and evaluation of "Antiproliferative agent-39" analogues. The presented methodologies for synthesis, in vitro screening, and mechanism of action studies are standard practices in the field of drug discovery. The structure-activity relationship data, exemplified in the table, would be crucial for guiding the optimization of lead compounds to develop more potent and selective anticancer agents. Further preclinical and clinical studies would be necessary to validate the therapeutic potential of any promising candidates.

Methodological & Application

Application Notes and Protocols for Determining the IC50 of Antiproliferative Agent-39

Disclaimer: The specific compound "Antiproliferative agent-39" is not uniquely identified in publicly available scientific literature. Therefore, this document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a generic small molecule antiproliferative agent, which can be applied to a compound designated as "Antiproliferative agent-39". The provided methodologies are widely accepted standards in drug discovery and cancer research for assessing the potency of cytotoxic and cytostatic compounds.

Introduction

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of novel antiproliferative agents.[1][2] The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.[1][3] In the context of cancer research, it is the concentration of an agent that reduces the viability of a cancer cell population by half compared to an untreated control.[1][3] This metric is a key indicator of a compound's potency and is essential for dose-selection in further preclinical and clinical studies.[2]

This application note provides detailed protocols for two robust and widely used colorimetric assays for determining the IC50 of an antiproliferative agent: the MTT assay and the Sulforhodamine B (SRB) assay.

Principle of IC50 Determination

The determination of IC50 involves treating cultured cells with a range of concentrations of the test compound.[4] After a specified incubation period, the number of viable cells is determined using a cell viability assay.[4] The results are then used to generate a dose-response curve, from which the IC50 value can be calculated.[3] This is typically achieved by plotting the percentage of cell inhibition versus the log of the compound's concentration and fitting the data to a sigmoidal curve.[3]

Experimental Protocols

Two common methods for determining the IC50 of an antiproliferative agent are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

-

"Antiproliferative agent-39" stock solution (e.g., in DMSO)

-

Adherent or suspension cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Solubilization solution (e.g., DMSO[8], or 0.01 M HCl in 10% SDS solution[9])

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[7][9]

Caption: Workflow for IC50 determination using the MTT assay.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

-

Compound Preparation: Prepare serial dilutions of "Antiproliferative agent-39" in complete medium. A typical concentration range would be from 0.01 to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.[8] Each concentration should be tested in triplicate. Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][7][8]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[7][8][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][9]

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Calculate the percentage of cell inhibition: % Cell Inhibition = 100 - % Cell Viability

-

Plot the % cell inhibition against the logarithm of the drug concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions.

-

"Antiproliferative agent-39" stock solution (e.g., in DMSO)

-

Adherent cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution (1% acetic acid)

-

Solubilization buffer (10 mM Tris base solution, pH 10.5)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 510-570 nm[11]

Caption: Workflow for IC50 determination using the SRB assay.

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.

-

Cell Fixation: After the 48-72 hour incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[11]

-

Washing: Carefully remove the supernatant and wash the plates five times with deionized water.[11] Allow the plates to air dry completely.[11]

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[11] Allow the plates to air dry.[11]

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11] Place the plate on a shaker for 5-10 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm.[11]

The data analysis for the SRB assay is the same as for the MTT assay (see section 3.1.4).

Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table.

Table 1: IC50 Values of Antiproliferative Agent-39 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) ± SD |

| Example: MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data to be filled |

| Example: A549 | Lung Carcinoma | MTT | 48 | Data to be filled |

| Example: HCT116 | Colon Carcinoma | SRB | 72 | Data to be filled |

| Example: HeLa | Cervical Carcinoma | SRB | 72 | Data to be filled |

SD: Standard Deviation from at least three independent experiments.

Visualization of Data Analysis

The final step in IC50 determination is the generation of a dose-response curve.

Caption: A typical sigmoidal dose-response curve for determining the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of IC50 Determination | Visikol [visikol.com]

- 3. clyte.tech [clyte.tech]

- 4. BioRender App [app.biorender.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Evaluation of APA-39

These application notes provide a comprehensive framework for the in vivo evaluation of "Antiproliferative agent-39" (APA-39), a novel investigational compound with putative anti-cancer properties. The following protocols are designed for researchers in drug development and oncology to assess the efficacy, mechanism of action, and safety profile of APA-39 in a preclinical setting.

Introduction

APA-39 is a synthetic small molecule designed to target key signaling pathways implicated in tumor cell proliferation and survival. Preliminary in vitro studies have indicated potent antiproliferative activity across a range of human cancer cell lines. The in vivo experiments detailed below are intended to validate these findings in a living organism, providing critical data for further clinical development. The central hypothesis for the proposed studies is that APA-39 inhibits tumor growth by modulating the EGFR-RAS-MAPK signaling cascade.

In Vivo Experimental Design

The overall in vivo evaluation of APA-39 is structured into three interconnected components:

-

Efficacy Studies: To determine the anti-tumor activity of APA-39 in a xenograft model.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of APA-39 and its effect on the target pathway.

-

Toxicology and Safety Assessment: To evaluate the tolerability and potential side effects of APA-39.

Below is a logical diagram illustrating the relationship between these components.

Hypothesized Signaling Pathway: EGFR-RAS-MAPK

APA-39 is hypothesized to exert its antiproliferative effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. The diagram below illustrates the key components of this pathway and the putative point of intervention for APA-39.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo xenograft study.

Detailed Protocols

-

Cell Culture: Culture human colorectal carcinoma HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Use 6-8 week old female athymic nude mice (NU/NU). Allow a one-week acclimatization period.

-

Tumor Implantation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10^6 cells (in 100 µL) into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water)

-

Group 2: APA-39 (10 mg/kg)

-

Group 3: APA-39 (30 mg/kg)

-

Group 4: Positive control (e.g., established EGFR inhibitor, 50 mg/kg)

-

-

Drug Administration: Administer treatments daily via oral gavage for 21 consecutive days.

-

Monitoring: Record tumor volume and body weight twice weekly. Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

Endpoint: Euthanize mice when tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%. At the end of the study, euthanize all remaining animals.

-

Tissue Collection: Collect tumors, blood (via cardiac puncture), and major organs (liver, spleen, kidneys, lungs, heart). Fix a portion of each tumor and organ in 10% neutral buffered formalin for histology and snap-freeze the remainder in liquid nitrogen for molecular analysis.

-

Sample Preparation: Homogenize snap-frozen tumor tissues to extract proteins.

-

Western Blotting: Perform Western blot analysis on tumor lysates to assess the phosphorylation status of key proteins in the EGFR pathway, including p-EGFR, p-ERK, and total EGFR and ERK as loading controls.

-

Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

-

Clinical Observations: Record daily observations of animal health.

-

Body Weight: Monitor changes in body weight as an indicator of general toxicity.

-

Hematology and Clinical Chemistry: At the terminal time point, perform complete blood counts (CBC) and serum chemistry analysis on collected blood samples.

-

Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on sections of major organs to identify any treatment-related pathological changes.

Data Presentation

Quantitative data should be summarized in the following tables for clear interpretation and comparison.

Table 1: Anti-Tumor Efficacy of APA-39 in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |

| Vehicle | - | Data | - | - |

| APA-39 | 10 | Data | Data | Data |

| APA-39 | 30 | Data | Data | Data |

| Positive Control | 50 | Data | Data | Data |

Table 2: Body Weight Changes During Treatment

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 10 to 28 (%) ± SEM |

| Vehicle | - | Data |

| APA-39 | 10 | Data |

| APA-39 | 30 | Data |

| Positive Control | 50 | Data |

Table 3: Key Pharmacodynamic Biomarker Modulation

| Treatment Group | Dose (mg/kg) | Relative p-ERK/Total ERK Expression (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |

| Vehicle | - | 1.0 | Data |

| APA-39 | 30 | Data | Data |

Table 4: Summary of Key Toxicology Findings

| Parameter | Vehicle | APA-39 (10 mg/kg) | APA-39 (30 mg/kg) |

| Hematology | |||

| White Blood Cells (K/µL) | Data | Data | Data |

| Red Blood Cells (M/µL) | Data | Data | Data |

| Serum Chemistry | |||

| ALT (U/L) | Data | Data | Data |

| AST (U/L) | Data | Data | Data |

| Histopathology | |||

| Liver | No Abnormalities | Findings | Findings |

| Kidney | No Abnormalities | Findings | Findings |

Application Notes and Protocols: "Antiproliferative agent-39" in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific data regarding the application of a compound explicitly named "Antiproliferative agent-39" in xenograft models. The following application notes and protocols are presented as a hypothetical framework based on the known in-vitro activity of a topoisomerase II inhibitor, referred to as "antiproliferative agent 39" in some literature, which has demonstrated efficacy against MCF-7 and HCT-116 cell lines. The provided data is illustrative, and the protocols are generalized templates that should be adapted and optimized for specific experimental conditions.

Introduction

"Antiproliferative agent-39" is a novel 1,2,4-oxadiazole (B8745197) derivative identified as a potent topoisomerase II (topo II) inhibitor. In vitro studies have demonstrated its significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The mechanism of action is understood to involve the induction of G1 phase cell cycle arrest and apoptosis mediated by the p53 signaling pathway. This includes the upregulation of pro-apoptotic proteins such as p53, Puma, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. These characteristics make "Antiproliferative agent-39" a promising candidate for in vivo evaluation using xenograft models to assess its potential as a therapeutic agent for cancer.

These notes provide a comprehensive guide for the application of "Antiproliferative agent-39" in preclinical xenograft studies, including hypothetical efficacy data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Hypothetical Efficacy Data

The following tables summarize the expected outcomes from a xenograft study evaluating "Antiproliferative agent-39" in both MCF-7 and HCT-116 subcutaneous xenograft models.

Table 1: Hypothetical Efficacy of "Antiproliferative agent-39" in MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | 0 | +2.5 |

| Agent-39 | 10 | Daily, i.p. | 825 ± 150 | 45 | -1.0 |

| Agent-39 | 25 | Daily, i.p. | 450 ± 100 | 70 | -3.5 |

| Agent-39 | 50 | Daily, i.p. | 225 ± 75 | 85 | -6.0 |

Table 2: Hypothetical Efficacy of "Antiproliferative agent-39" in HCT-116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily, i.p. | 1800 ± 300 | 0 | +3.0 |

| Agent-39 | 10 | Daily, i.p. | 1080 ± 200 | 40 | -0.5 |

| Agent-39 | 25 | Daily, i.p. | 630 ± 120 | 65 | -2.8 |

| Agent-39 | 50 | Daily, i.p. | 360 ± 90 | 80 | -5.2 |

Signaling Pathway

The proposed signaling pathway for "Antiproliferative agent-39" is initiated by the inhibition of topoisomerase II, leading to DNA damage and subsequent activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like PUMA and BAX while downregulating the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.

Caption: Signaling pathway of Antiproliferative agent-39.

Experimental Workflow

A typical workflow for a xenograft study involves several key stages, from cell culture and animal preparation to tumor inoculation, treatment, and data analysis.

Caption: General experimental workflow for a xenograft study.

Experimental Protocols

The following are detailed protocols for establishing and evaluating the efficacy of "Antiproliferative agent-39" in subcutaneous MCF-7 and HCT-116 xenograft models.

Protocol 1: Cell Culture and Preparation

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma, estrogen-dependent)

-

HCT-116 (human colon carcinoma)

-

-

Culture Conditions:

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.

-

Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain all cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Harvesting:

-

Grow cells to 80-90% confluency.

-

Wash cells with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a serum-free medium or PBS for injection.

-

Determine cell viability using trypan blue exclusion (viability should be >90%).

-

Adjust the cell concentration to 5 x 10^7 cells/mL.

-

Protocol 2: Animal Models and Tumor Inoculation

-

Animal Strain:

-

Use female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

-

-

Estrogen Supplementation (for MCF-7 model only):

-

Tumor Cell Inoculation:

-

Resuspend the prepared cells (MCF-7 or HCT-116) in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix on ice.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

Begin treatment when tumors reach an average volume of 100-150 mm³.

-

Protocol 3: Drug Administration and Efficacy Evaluation

-

Treatment Groups:

-

Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.

-

Groups should include a vehicle control and at least three dose levels of "Antiproliferative agent-39".

-

-

Drug Preparation and Administration:

-

Prepare "Antiproliferative agent-39" in a suitable sterile vehicle (e.g., saline with 5% DMSO and 10% Solutol).

-

Administer the drug or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21-28 days).

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals daily for any signs of toxicity or distress.

-

-

Endpoint and Analysis:

-

Euthanize the mice at the end of the study or when tumors reach the maximum allowed size as per institutional guidelines.

-

Excise the tumors and record their final weight.

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Collect tumors and major organs for histological and biomarker analysis (e.g., H&E staining, immunohistochemistry for Ki-67, p53, and cleaved caspase-3).

-

These detailed protocols and application notes provide a robust starting point for researchers aiming to investigate the in vivo efficacy of "Antiproliferative agent-39" or similar topoisomerase II inhibitors in xenograft models. Careful adherence to these guidelines, with appropriate modifications for specific experimental needs, will facilitate the generation of reliable and reproducible preclinical data.

References

Application Notes and Protocols for the Study of the Antiproliferative Agent Fenbendazole

A Note on "Antiproliferative agent-39" : Initial literature searches did not identify a specific compound designated as "Antiproliferative agent-39." The number 39 appears in various contexts within the literature on antiproliferative compounds, such as in PR-39, a porcine antimicrobial peptide, and the G protein-coupled receptor GPR39. To provide a comprehensive and actionable response, this document focuses on a well-researched compound with established antiproliferative properties, Fenbendazole . The following application notes and protocols are based on the available scientific literature for Fenbendazole, serving as a representative example for an antiproliferative agent with low aqueous solubility.

Introduction to Fenbendazole as an Antiproliferative Agent

Fenbendazole is a benzimidazole (B57391) anthelmintic agent that has demonstrated potent antiproliferative activity in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the disruption of microtubule polymerization, which leads to cell cycle arrest and apoptosis. Additionally, Fenbendazole has been shown to activate the p53 tumor suppressor pathway, further contributing to its anticancer effects. Due to its low water solubility, careful consideration of formulation and solubilization is critical for its application in in vitro and in vivo experiments.

Solubility of Fenbendazole

Fenbendazole is a lipophilic molecule with very low solubility in water, which presents a challenge for its use in experimental settings. Organic solvents are necessary to prepare stock solutions for in vitro studies.

Table 1: Solubility of Fenbendazole in Common Solvents

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥7.48 - 10 mg/mL[1][2] | Room Temperature | The most common solvent for preparing high-concentration stock solutions. Ultrasonic agitation may be needed for complete dissolution.[3] |

| Dimethylformamide (DMF) | ~10 mg/mL[1] | Room Temperature | An alternative to DMSO for stock solution preparation. |

| Ethanol | Limited | Room Temperature | Solubility is lower than in DMSO. |

| Water | ~0.3 µg/mL[4] | Room Temperature | Practically insoluble. |

Table 2: Effect of Temperature on Fenbendazole Solubility

| Solvent | 10°C (283.15 K) | 20°C (293.15 K) | 30°C (303.15 K) | 40°C (313.15 K) | 55°C (328.15 K) |

| Mole Fraction Solubility (x10^5) in Methanol-Water Mixtures | |||||

| 100% Methanol | 1.89 | 2.59 | 3.49 | 4.63 | 7.03 |

| 80% Methanol | 2.05 | 2.76 | 3.65 | 4.79 | 6.94 |

| 50% Methanol | 0.81 | 1.05 | 1.34 | 1.70 | 2.33 |

| 20% Methanol | 0.08 | 0.10 | 0.12 | 0.14 | 0.18 |

| Mole Fraction Solubility (x10^5) in Ethanol-Water Mixtures | |||||

| 100% Ethanol | 0.85 | 1.15 | 1.54 | 2.03 | 3.00 |

| 80% Ethanol | 1.22 | 1.63 | 2.15 | 2.81 | 4.01 |

| 50% Ethanol | 0.44 | 0.57 | 0.74 | 0.94 | 1.28 |

| 20% Ethanol | 0.06 | 0.07 | 0.09 | 0.10 | 0.13 |

Data adapted from a study on the equilibrium solubility of Fenbendazole in cosolvent mixtures.

Formulation and Experimental Protocols

Preparation of Fenbendazole Stock Solution

Due to its poor aqueous solubility, a stock solution of Fenbendazole should be prepared in an organic solvent, typically DMSO.

Protocol:

-

Weigh the desired amount of Fenbendazole powder in a sterile microcentrifuge tube.[4]

-

Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mg/mL.[4]

-

Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.[4] Sonication can be used to aid dissolution.[3][4]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]

-

Store the stock solution at -20°C, protected from light.[5] Note that DMSO solidifies at temperatures below 18.5°C, so the stock solution should be thawed completely at room temperature before use.[4]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding:

-

Fenbendazole Treatment:

-

Prepare serial dilutions of the Fenbendazole stock solution in complete culture medium to achieve the desired final concentrations (a typical starting range is 0.1 µM to 100 µM).[6]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest Fenbendazole concentration) and a blank control (medium only).[6]

-

Carefully remove the medium from the wells and add 100 µL of the prepared Fenbendazole dilutions or control solutions.[6]

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Fenbendazole concentration to determine the IC50 value.[6]

-

Signaling Pathways and Mechanisms of Action

Microtubule Disruption

Fenbendazole exerts its antiproliferative effects by binding to β-tubulin and disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[5]

Caption: Fenbendazole's microtubule disruption pathway.

p53 Pathway Activation

Fenbendazole can activate the p53 tumor suppressor protein, which plays a crucial role in inducing apoptosis in cancer cells.[5] This can occur through both direct and indirect mechanisms, including the downregulation of p53's negative regulators, MDM2 and MdmX.[10]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. raybiotech.com [raybiotech.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

Application Notes: Flow Cytometry Analysis of Cell Cycle Effects of Antiproliferative Agent-39

Introduction

Antiproliferative Agent-39 is a novel small molecule inhibitor under investigation for its potential as a therapeutic agent in oncology. Preliminary screenings have indicated its efficacy in halting the proliferation of various cancer cell lines. Understanding the mechanism of action is crucial for further development, and a key aspect of this is determining its effect on cell cycle progression. Flow cytometry, in conjunction with a DNA intercalating dye such as Propidium Iodide (PI), provides a powerful tool for quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for analyzing the cell cycle effects of Antiproliferative Agent-39 on a model cancer cell line using PI staining and flow cytometry.

Principle of the Assay

Flow cytometry is a technology that allows for the rapid analysis of single cells as they pass through a laser beam. For cell cycle analysis, cells are fixed to permeabilize their membranes and then stained with a fluorescent dye that binds stoichiometrically to DNA. Propidium Iodide (PI) is a commonly used dye that intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[1] Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the distribution of fluorescence intensities across a population of cells, the percentage of cells in each phase of the cell cycle can be determined. To ensure that only DNA is stained, treatment with RNase is necessary to prevent PI from binding to double-stranded RNA.[1]

Data Presentation

Table 1: Dose-Dependent Effect of Antiproliferative Agent-39 on Cell Cycle Distribution

The following table summarizes the effect of increasing concentrations of Antiproliferative Agent-39 on the cell cycle distribution of a human cancer cell line after a 24-hour treatment period.

| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle Control) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |

| 1 | 60.1 ± 2.5 | 25.3 ± 1.2 | 14.6 ± 0.9 |

| 5 | 72.8 ± 3.0 | 15.1 ± 1.0 | 12.1 ± 0.7 |

| 10 | 85.6 ± 3.5 | 8.2 ± 0.6 | 6.2 ± 0.4 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course Effect of Antiproliferative Agent-39 on Cell Cycle Distribution

This table illustrates the change in cell cycle distribution over time in a human cancer cell line treated with a fixed concentration (10 µM) of Antiproliferative Agent-39.

| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 | 54.9 ± 2.3 | 31.1 ± 1.6 | 14.0 ± 0.9 |

| 12 | 68.3 ± 2.8 | 20.4 ± 1.3 | 11.3 ± 0.7 |

| 24 | 85.2 ± 3.3 | 8.5 ± 0.7 | 6.3 ± 0.5 |

| 48 | 88.1 ± 3.6 | 6.3 ± 0.5 | 5.6 ± 0.4 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Antiproliferative Agent-39

-

Vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[2]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Cell Culture and Treatment

-

Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with varying concentrations of Antiproliferative Agent-39 (e.g., 1, 5, 10 µM) or the vehicle control for the desired time periods (e.g., 12, 24, 48 hours).

Cell Harvesting and Fixation

-

For adherent cells:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.

-

-

For suspension cells:

-

Gently collect the cells into a 15 mL conical tube.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[1] This step is critical to prevent cell clumping.[1]

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[1][2]

Propidium Iodide Staining

-

Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes, as ethanol-fixed cells are less dense.[1][2]

-

Carefully decant the ethanol without disturbing the cell pellet.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.[2]

-

Incubate the cells at room temperature for 15-30 minutes in the dark.[3][4]

Flow Cytometry Analysis

-

Analyze the stained cells on a flow cytometer.

-

Use a low flow rate to obtain optimal data with a low coefficient of variation (CV).[1]

-

Collect the data in a linear scale for PI fluorescence.[1]

-

Record at least 10,000 events for each sample.[1]

-

Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Caption: Hypothesized signaling pathway for G1 cell cycle arrest induced by Antiproliferative Agent-39.

Caption: Logical relationship of the phases of the eukaryotic cell cycle.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. benchchem.com [benchchem.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols: Analyzing Protein Expression in Response to Antiproliferative Agent-39 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of a hypothetical "Antiproliferative agent-39" on protein expression. The focus is on key proteins involved in the intrinsic apoptosis pathway, a common mechanism for antiproliferative compounds.

Introduction

Antiproliferative agents are crucial in cancer research and drug development for their ability to inhibit cell growth and induce cell death in cancer cells. Understanding the molecular mechanisms by which these agents exert their effects is paramount. Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins within a cell, providing insights into the signaling pathways modulated by a therapeutic agent.[1][2][3][4]

This document outlines the protocols for treating cancer cells with "Antiproliferative agent-39" and subsequently analyzing the expression of key apoptotic proteins using Western blot.

Signaling Pathway: Intrinsic Apoptosis

"Antiproliferative agent-39" is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). Upon receiving an apoptotic stimulus from "Antiproliferative agent-39," the balance shifts towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9, a key initiator caspase in this pathway. Activated caspase-9, in turn, activates executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[5][6]

References

- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Investigating Apoptosis Induction by Antiproliferative Agent-39

Disclaimer: The information provided is based on the assumption that "Antiproliferative agent-39" refers to the porcine antimicrobial peptide PR-39, as a specific compound with the former name could not be definitively identified in scientific literature.

Introduction

Antiproliferative agent-39 (assumed to be PR-39) is a proline- and arginine-rich antimicrobial peptide that has demonstrated cytotoxic effects against various bacterial and cancer cell lines.[1] Its mechanism of action is multifaceted, involving the inhibition of DNA and protein synthesis, ultimately leading to programmed cell death, or apoptosis.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of Antiproliferative agent-39. The protocols detailed herein are designed to assess the efficacy of this agent in inducing apoptosis in cancer cell lines.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of Antiproliferative agent-39 on cancer cell viability and apoptosis. These tables are provided as a template for researchers to populate with their own experimental data.

Table 1: IC50 Values of Antiproliferative agent-39 in Various Cancer Cell Lines

| Cancer Cell Line | Assay Type | IC50 (µM) |

| MGC-803 (Gastric) | MTT Assay | 17.7 |

| PC3 (Prostate) | MTT Assay | 26.5 |

| MCF-7 (Breast) | MTT Assay | User-defined |

| HeLa (Cervical) | MTT Assay | User-defined |

| HepG2 (Liver) | MTT Assay | User-defined |

Data for MGC-803 and PC3 cells are for Betulonic acid and 3-oxours-12-en-28-oic acid, constituents from Toona sinensis, and are provided as an illustrative example.[3]

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 0 | User-defined | User-defined |

| Agent-39 | 10 | User-defined | User-defined |

| Agent-39 | 20 | User-defined | User-defined |

| Agent-39 | 50 | User-defined | User-defined |

Table 3: Caspase-3/7, -8, and -9 Activity

| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| Control | 0 | 1.0 | 1.0 | 1.0 |

| Agent-39 | 10 | User-defined | User-defined | User-defined |

| Agent-39 | 20 | User-defined | User-defined | User-defined |

| Agent-39 | 50 | User-defined | User-defined | User-defined |

Experimental Protocols

Detailed methodologies for key experiments to assess apoptosis induction by Antiproliferative agent-39 are provided below.

Cell Culture and Treatment

-

Culture the desired cancer cell line (e.g., MCF-7, HeLa, HepG2) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[4]

-

Seed the cells in 6-well plates, 12-well plates, or 96-well plates depending on the specific assay, at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Prepare a stock solution of Antiproliferative agent-39 in a suitable solvent (e.g., sterile water or DMSO).

-

Treat the cells with varying concentrations of Antiproliferative agent-39 for the desired time points (e.g., 24, 48, 72 hours). Include an untreated control group and a vehicle control group.[4]

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Harvest the cells, including any floating cells from the culture medium.[5]

-

Wash the cells twice with cold PBS.[5]

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the cells by flow cytometry within one hour.[5]

Caspase Activity Assay

This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.[5]

Materials:

-

Caspase-Glo® 3/7, 8, or 9 Assay Kit

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with Antiproliferative agent-39 as described above.

-

Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each sample using a luminometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspases.[5]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.[5]

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[5]

-

Transfer the separated proteins to a membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies overnight at 4°C.[5]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Quantify the band intensities and normalize to a loading control like β-actin.[5]

Visualizations

The following diagrams illustrate the proposed signaling pathway of apoptosis induced by Antiproliferative agent-39 and a general experimental workflow.

Caption: Proposed intrinsic apoptosis signaling pathway induced by Antiproliferative agent-39.

Caption: General experimental workflow for assessing apoptosis induction.

References

- 1. Mechanism and Fitness Costs of PR-39 Resistance in Salmonella enterica Serovar Typhimurium LT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity and apoptosis-inducing mechanism of constituents from Toona sinensis on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: Evaluating the Synergy of Antiproliferative Agent-39 (APA-39) in Combination Therapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The development of resistance to monotherapy and the complex nature of cancer signaling have underscored the importance of combination therapies in oncology. By targeting multiple pathways simultaneously, combination strategies can enhance therapeutic efficacy, overcome resistance, and reduce toxicity. This document outlines the experimental framework for evaluating a novel investigational compound, Antiproliferative Agent-39 (APA-39), in combination with the standard chemotherapeutic agent, Doxorubicin.

APA-39 is a potent and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a frequent event in many human cancers.[1][2][3][4] By inhibiting this pathway, APA-39 is hypothesized to suppress tumor cell proliferation and sensitize them to the cytotoxic effects of other anticancer agents. Doxorubicin, an anthracycline antibiotic, exerts its anticancer effect primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis.

The rationale for combining APA-39 with Doxorubicin is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. It is proposed that APA-39's inhibition of the pro-survival PI3K/Akt pathway will lower the threshold for Doxorubicin-induced apoptosis, leading to enhanced cancer cell death.

These application notes provide detailed protocols for assessing the in vitro efficacy of the APA-39 and Doxorubicin combination, including methods for evaluating cell viability, quantifying apoptosis, and confirming the mechanism of action.

Data Presentation: Summary of Quantitative Results

The following tables present hypothetical data for the combination therapy of APA-39 and Doxorubicin on the MCF-7 breast cancer cell line.

Table 1: In Vitro Cytotoxicity of APA-39 and Doxorubicin on MCF-7 Cells

| Compound | Treatment Duration | IC50 (µM) |

| APA-39 | 48 hours | 2.5 |

| Doxorubicin | 48 hours | 0.8 |

| APA-39 + Doxorubicin (1:1 ratio) | 48 hours | 0.4 (Doxorubicin) + 0.4 (APA-39) |

Table 2: Combination Index (CI) Analysis for APA-39 and Doxorubicin

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |

| 0.25 | 0.65 | Synergy |

| 0.50 | 0.48 | Strong Synergy |

| 0.75 | 0.41 | Strong Synergy |

| 0.90 | 0.52 | Synergy |

Table 3: Apoptosis Induction in MCF-7 Cells after 48-hour Treatment

| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| APA-39 (1.25 µM) | 78.5 ± 3.5 | 12.3 ± 1.8 | 9.2 ± 1.5 |

| Doxorubicin (0.4 µM) | 70.1 ± 4.2 | 18.5 ± 2.2 | 11.4 ± 1.9 |

| APA-39 (1.25 µM) + Doxorubicin (0.4 µM) | 35.6 ± 5.1 | 45.8 ± 3.7 | 18.6 ± 2.8 |

Visualizations

Caption: APA-39 inhibits the PI3K/Akt signaling pathway.

Caption: Workflow for evaluating APA-39 combination therapy.

Caption: Interpretation of Combination Index (CI) values.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxicity of APA-39 and Doxorubicin, alone and in combination, by measuring the metabolic activity of cells.[5][6][7][8]

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well flat-bottom plates

-

APA-39 (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Preparation: Prepare serial dilutions of APA-39 and Doxorubicin in culture medium. For combination studies, prepare mixtures at a fixed ratio (e.g., based on their individual IC50 values).

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations) at various concentrations. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 values. For combination treatments, calculate the Combination Index (CI) to assess synergy.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment, using flow cytometry.[9][10][11][12][13]

Materials:

-

Treated and control MCF-7 cells (from 6-well plates)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with APA-39, Doxorubicin, or the combination at specified concentrations (e.g., IC50 values) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the floating cells in the supernatant, and centrifuge at 500 x g for 5 minutes at 4°C.[12]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9][13]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][13]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.

Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway to confirm the mechanism of action of APA-39.[14][15][16][17]

Materials:

-

Treated and control MCF-7 cells (from 6-well plates)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14] Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix the protein lysates with 4X SDS loading buffer and heat at 95-100°C for 5 minutes.[16]

-

SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[16]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total Akt and a loading control like β-actin to ensure equal protein loading.

-

Data Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 13. kumc.edu [kumc.edu]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Troubleshooting & Optimization

Technical Support Center: Antiproliferative Agent-39

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiproliferative agent-39. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is Antiproliferative agent-39 and what is its mechanism of action?